molecular formula C10H13Cl2NO2 B5162585 2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol

2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol

Cat. No.: B5162585
M. Wt: 250.12 g/mol
InChI Key: UTVVOCXJAMDRTM-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group attached to an ethylaminoethanol backbone, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol involves its interaction with cellular signaling pathways. It has been shown to activate the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to S phase arrest in cancer cells . This activation results in the upregulation of phosphorylated H2A histone family member X, a biomarker of DNA damage, and the subsequent inhibition of cell cycle progression. Additionally, the compound induces apoptosis through the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical properties and biological activities. Its ability to induce S phase arrest and apoptosis in cancer cells makes it a valuable compound for research in cancer therapy .

Properties

IUPAC Name

2-[2-(2,3-dichlorophenoxy)ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2/c11-8-2-1-3-9(10(8)12)15-7-5-13-4-6-14/h1-3,13-14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVOCXJAMDRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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